molecular formula C20H22O3 B7790586 Avobenzone CAS No. 23644-60-2

Avobenzone

Cat. No.: B7790586
CAS No.: 23644-60-2
M. Wt: 310.4 g/mol
InChI Key: XNEFYCZVKIDDMS-UHFFFAOYSA-N
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Description

Avobenzone, also known as butyl methoxydibenzoylmethane, is an organic compound widely used in sunscreen formulations to absorb the full spectrum of UVA rays (320–400 nm). It is an oil-soluble ingredient that helps protect the skin from the harmful effects of ultraviolet radiation. Despite its complex photochemistry and reported lack of photostability, this compound remains a crucial component in sunscreens due to the limited availability of alternative UVA filters .

Mechanism of Action

Target of Action

Avobenzone, also known as butyl methoxydibenzoylmethane, is an organic molecule used in sunscreen products to absorb the full spectrum of UVA rays . Its primary target is ultraviolet (UV) radiation, specifically UVA I, UVA II, and UVB wavelengths . By absorbing these rays, this compound helps to protect the skin from the harmful effects of sun exposure.

Mode of Action

This compound works by absorbing UV radiation within a specific wavelength range . Upon absorption of UV light, this compound undergoes a transition from the ground state to an excited state. It then releases the absorbed energy and returns to its ground state, thereby preventing the UV radiation from penetrating the skin and causing damage .

Biochemical Pathways

By blocking uv radiation, this compound prevents the formation of free radicals and other reactive species that can damage cellular structures, including dna . This helps to prevent skin aging and the development of skin cancer .

Pharmacokinetics

Details about the pharmacokinetics of this compound are limited. Studies have shown that this compound can be systemically absorbed through the skin . The extent of absorption and its impact on bioavailability are influenced by factors such as the formulation of the sunscreen product, the amount applied, and the frequency of application .

Result of Action

The primary result of this compound’s action is the protection of the skin from the harmful effects of UV radiation. This includes prevention of sunburn, premature skin aging, and skin cancer . By absorbing UV radiation, this compound reduces the amount of UV light that reaches the skin, thereby limiting its damaging effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. This compound is sensitive to light and can degrade upon exposure to sunlight . To increase its stability and duration of action, photostabilizers are often added to sunscreen products containing this compound . Additionally, factors such as temperature, humidity, and the presence of water can also affect the performance of this compound .

Biochemical Analysis

Biochemical Properties

Avobenzone’s role in biochemical reactions primarily involves its interaction with ultraviolet (UV) light. Upon absorption of UVA radiation, this compound undergoes a photochemical reaction, transforming from its ground state to an excited state .

Cellular Effects

In normal human epidermal keratinocytes (NHEKs), this compound has been found to alter the genome-scale transcriptional profile. Specifically, it up-regulates 273 genes and down-regulates 274 genes at a concentration of 10 μM .

Molecular Mechanism

The molecular mechanism of this compound involves its absorption of UVA radiation and subsequent release of energy. This energy release can lead to the formation of reactive oxygen species, which can cause oxidative stress and damage to cellular components .

Temporal Effects in Laboratory Settings

This compound’s effects over time have been studied in the context of its photostability. Despite its lack of photostability, this compound is often included in sunscreen formulations due to the limited alternatives for photoprotection in the UVA region .

Transport and Distribution

This compound is lipophilic, which suggests that it may be transported and distributed within cells and tissues via lipophilic pathways .

Subcellular Localization

Given its lipophilic nature, it may be localized to lipid-rich areas of the cell .

Preparation Methods

Avobenzone is typically synthesized through a Claisen condensation reaction. The primary raw materials used are p-tert-butyl benzoate and p-methoxyacetophenone. The reaction is catalyzed by an alkaline catalyst and carried out in a nonpolar solvent such as toluene or xylene. The process involves mixing p-tert-butyl benzoate with the catalyst, adding p-methoxyacetophenone, and then heating the mixture under inert gas or vacuum conditions. The reaction mixture is then subjected to heat preservation to obtain the final this compound product .

Chemical Reactions Analysis

Avobenzone undergoes various chemical reactions, including photochemical reactions, oxidation, and isomerization. Upon exposure to UV radiation, this compound can undergo enol-keto tautomerization, leading to the formation of photoproducts. The compound is also prone to crystallization, especially in the presence of metal oxides like titanium dioxide and zinc oxide. Common reagents used in these reactions include solvents like ethanol and acetonitrile, and stabilizers such as ascorbyl palmitate to inhibit unwanted crystallization .

Scientific Research Applications

Avobenzone is extensively used in the formulation of sunscreens to provide broad-spectrum protection against UVA radiation. Its ability to absorb a wide range of UV wavelengths makes it a valuable ingredient in cosmetic products. Additionally, this compound is studied for its interactions with other sunscreen agents and its stability under various conditions. Research has also focused on improving its photostability and understanding its crystallization behavior in cosmetic formulations .

Comparison with Similar Compounds

Avobenzone is often compared with other UVA filters such as oxybenzone, octocrylene, and homosalate. While oxybenzone and octocrylene are also used in sunscreens, they differ in their absorption spectra and photostability. This compound is unique in its ability to absorb a broader range of UVA wavelengths, making it a preferred choice for broad-spectrum sunscreens. its photostability is a concern, and it often requires the addition of stabilizers to maintain its efficacy .

Similar Compounds::
  • Oxybenzone
  • Octocrylene
  • Homosalate
  • Octinoxate

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEFYCZVKIDDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H22O3
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DSSTOX Substance ID

DTXSID9044829
Record name 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
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Molecular Weight

310.4 g/mol
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Physical Description

Liquid; Other Solid, Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline]
Record name 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)-
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Record name Avobenzone
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Solubility

Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w, Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil.
Record name AVOBENZONE
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Vapor Pressure

0.0000014 [mmHg]
Record name Avobenzone
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Mechanism of Action

It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/
Record name Avobenzone
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Color/Form

Crystals from methanol, Off-white to yellowish, crystalline powder

CAS No.

70356-09-1
Record name Avobenzone
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Record name 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
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Record name AVOBENZONE
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Melting Point

83.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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